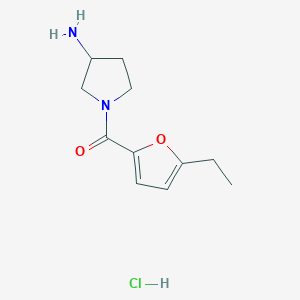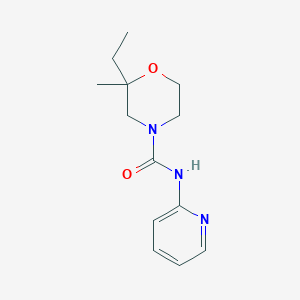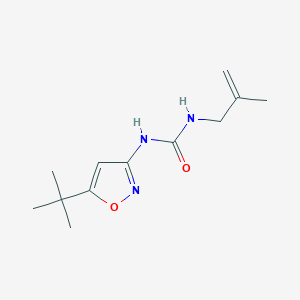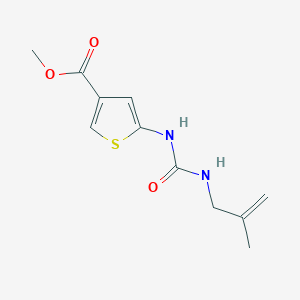
(3-Aminopyrrolidin-1-yl)-(5-ethylfuran-2-yl)methanone;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Aminopyrrolidin-1-yl)-(5-ethylfuran-2-yl)methanone;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of synthetic cannabinoids and has been found to exhibit unique biochemical and physiological effects.
Wirkmechanismus
The (3-Aminopyrrolidin-1-yl)-(5-ethylfuran-2-yl)methanone;hydrochloride has been found to act as a potent agonist at the CB1 receptor. This receptor is a G protein-coupled receptor that is widely distributed in the central and peripheral nervous system. Activation of the CB1 receptor by this compound leads to the inhibition of adenylate cyclase activity, which results in a decrease in intracellular cAMP levels. This, in turn, leads to the modulation of various signaling pathways and the regulation of various physiological and pathological processes.
Biochemical and Physiological Effects:
The (3-Aminopyrrolidin-1-yl)-(5-ethylfuran-2-yl)methanone;hydrochloride has been found to exhibit unique biochemical and physiological effects. It has been shown to induce a potent dose-dependent hypothermic response in mice, which is indicative of its central nervous system activity. This compound has also been found to exhibit potent analgesic activity in various animal models of pain. Additionally, it has been found to exhibit anxiolytic and anti-inflammatory effects in various animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The (3-Aminopyrrolidin-1-yl)-(5-ethylfuran-2-yl)methanone;hydrochloride has several advantages for lab experiments. It is a highly potent and selective agonist at the CB1 receptor, which makes it an ideal tool for the study of this receptor in various physiological and pathological processes. Additionally, this compound has been found to exhibit high stability and solubility in various solvents, which makes it easy to handle and use in lab experiments. However, one of the limitations of this compound is its potential for abuse and misuse, which requires careful handling and storage.
Zukünftige Richtungen
The (3-Aminopyrrolidin-1-yl)-(5-ethylfuran-2-yl)methanone;hydrochloride has several potential future directions for scientific research. One of the most significant future directions is the study of its role in various neurological disorders such as anxiety, depression, and addiction. Additionally, this compound has been found to exhibit potent anti-inflammatory effects, which make it a potential candidate for the treatment of various inflammatory disorders. Furthermore, the development of novel analogs and derivatives of this compound may lead to the discovery of new drugs with improved potency and selectivity.
Synthesemethoden
The synthesis of (3-Aminopyrrolidin-1-yl)-(5-ethylfuran-2-yl)methanone;hydrochloride involves the reaction between 5-ethylfuran-2-carboxylic acid and 3-aminopyrrolidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction mixture is then treated with hydrochloric acid to yield the hydrochloride salt of the compound. This synthesis method has been reported in the literature and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
The (3-Aminopyrrolidin-1-yl)-(5-ethylfuran-2-yl)methanone;hydrochloride has been studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of neuroscience. It has been found to exhibit potent agonistic activity at the CB1 receptor, which is involved in the regulation of various physiological and pathological processes in the central nervous system. This compound has been used as a tool to study the role of the CB1 receptor in various neurological disorders such as anxiety, depression, and addiction.
Eigenschaften
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(5-ethylfuran-2-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-2-9-3-4-10(15-9)11(14)13-6-5-8(12)7-13;/h3-4,8H,2,5-7,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNCLPSLCYZQCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C(=O)N2CCC(C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminopyrrolidin-1-yl)-(5-ethylfuran-2-yl)methanone;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[(6-cyanopyridin-3-yl)amino]ethyl]-3-methoxybenzamide](/img/structure/B7633709.png)
![[1-(2,4-Difluorophenyl)pyrazol-4-yl]-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7633712.png)

![[2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-(1-methyl-5-propan-2-ylpyrazol-3-yl)methanone](/img/structure/B7633714.png)
![N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-3-propan-2-yl-1,2,4-oxadiazol-5-amine](/img/structure/B7633718.png)
![1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-[4-(trifluoromethyl)cyclohexyl]urea](/img/structure/B7633734.png)



![3-cyclopropyl-1-[2-[5-(2-fluorophenyl)-1H-imidazol-2-yl]pyrrolidin-1-yl]propan-1-one](/img/structure/B7633750.png)
![2,2,6,6-tetramethyl-N-[3-(1,3,5-trimethylpyrazol-4-yl)propyl]morpholine-4-carboxamide](/img/structure/B7633753.png)
![1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-[(2-methyl-1,3-thiazol-5-yl)methyl]urea](/img/structure/B7633756.png)

![1-(2-Methyl-1,3-dihydroinden-2-yl)-3-[2-(oxolan-2-yl)ethyl]urea](/img/structure/B7633772.png)